N-Cyclopentyl-1-imidazolecarboxamide

CYP1A2 inhibition Drug metabolism Enzyme kinetics

Secure a well-characterized, dual CYP1A2/CYP2C19 inhibitor (IC50 10µM) for your DDI and SAR studies. Its balanced profile is distinct from highly selective inhibitors, making it a valuable, irreplaceable tool compound. We offer high-purity (≥98%) batches, ideal for reproducible experimental design. Ensure your research integrity with this precise chemical probe. Inquire for bulk R&D pricing.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B7818062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl-1-imidazolecarboxamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2C=CN=C2
InChIInChI=1S/C9H13N3O/c13-9(12-6-5-10-7-12)11-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,13)
InChIKeyVBPKISAUQDAIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-1-imidazolecarboxamide: A Moderate CYP1A2 Inhibitor with Dual CYP2C19 Activity — Procurement Guide for Research Use


N-Cyclopentyl-1-imidazolecarboxamide (CAS 154696-60-3, C9H13N3O, MW 179.22) is an imidazole-1-carboxamide derivative . It has been characterized as a moderate inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, with reported IC50 values of 10 µM for both isoforms in human microsomal assays [1][2]. This dual-inhibition profile, combined with its distinct chemical scaffold, positions it as a useful tool compound for drug-drug interaction (DDI) studies and structure-activity relationship (SAR) investigations, differentiating it from more potent or selective CYP1A2 inhibitors.

Why N-Cyclopentyl-1-imidazolecarboxamide Cannot Be Replaced by Other CYP1A2 Inhibitors in Research Applications


CYP1A2 inhibitors are not interchangeable. They exhibit significant differences in potency (IC50 values ranging over three orders of magnitude) and selectivity profiles against other CYP isoforms, particularly CYP2C19 [1]. For example, the potent inhibitor α-naphthoflavone (7,8-benzoflavone) is highly selective for CYP1A2 (IC50 = 8.3 nM) with a >1200-fold lower potency against CYP2C19 [2], while furafylline shows non-selective inhibition with IC50 values around 6 µM for both isoforms [3]. Substituting one inhibitor for another without accounting for these differences can lead to misinterpretation of drug metabolism data, unanticipated DDI outcomes, or incorrect conclusions in target validation studies. N-Cyclopentyl-1-imidazolecarboxamide occupies a unique middle ground, offering a specific dual-inhibition profile that is distinct from both highly selective and clinically used compounds, making it irreplaceable for certain experimental designs.

Quantitative Differentiation of N-Cyclopentyl-1-imidazolecarboxamide: A Comparator-Based Evidence Guide for Procurement


CYP1A2 Inhibitory Potency of N-Cyclopentyl-1-imidazolecarboxamide Relative to Standard Inhibitors

N-Cyclopentyl-1-imidazolecarboxamide exhibits an IC50 of 10,000 nM (10 µM) against human CYP1A2 in a microsomal assay [1]. This potency is moderate compared to the highly potent inhibitor 7,8-benzoflavone (IC50 = 8.3 nM) [2] and the clinically used inhibitor fluvoxamine (IC50 = 300 nM) [3], but it is comparable to the established tool compound furafylline (IC50 = 6,000 nM) [4].

CYP1A2 inhibition Drug metabolism Enzyme kinetics

CYP2C19 Inhibition by N-Cyclopentyl-1-imidazolecarboxamide Compared to Other CYP1A2 Inhibitors

N-Cyclopentyl-1-imidazolecarboxamide also inhibits CYP2C19 with an IC50 of 10,000 nM [1]. This activity is quantitatively identical to that of 7,8-benzoflavone (IC50 = 10,000 nM) [2] and slightly less potent than furafylline (IC50 = 6,000 nM) [3].

CYP2C19 inhibition Drug-drug interactions Isoform selectivity

Selectivity Profile of N-Cyclopentyl-1-imidazolecarboxamide: Balanced CYP1A2/CYP2C19 Inhibition vs. Highly Selective Inhibitors

The selectivity ratio (CYP2C19 IC50 / CYP1A2 IC50) for N-Cyclopentyl-1-imidazolecarboxamide is 1.0, indicating a non-selective dual-inhibition profile [1]. In stark contrast, 7,8-benzoflavone is highly selective for CYP1A2 with a ratio of approximately 1,205 [2], while furafylline is also non-selective with a ratio of 1.0 [3].

Isoform selectivity CYP1A2 CYP2C19 Drug metabolism

Chemotype Differentiation: N-Cyclopentyl-1-imidazolecarboxamide vs. Established CYP1A2 Inhibitor Scaffolds

N-Cyclopentyl-1-imidazolecarboxamide belongs to the imidazole-1-carboxamide class . This scaffold is chemically distinct from furafylline (a xanthine derivative) [1], 7,8-benzoflavone (a flavonoid) [2], and fluvoxamine (an arylalkylamine) [3].

Chemical scaffold CYP1A2 inhibitor Medicinal chemistry Drug design

Optimal Application Scenarios for N-Cyclopentyl-1-imidazolecarboxamide in Drug Discovery and ADME Research


In Vitro CYP Inhibition Screening and Drug-Drug Interaction (DDI) Studies

N-Cyclopentyl-1-imidazolecarboxamide is ideally suited as a moderate, dual CYP1A2/CYP2C19 inhibitor control in high-throughput DDI screens. Its IC50 values (10 µM for both isoforms) provide a defined benchmark for assessing the inhibitory potential of new chemical entities [1][2]. Its balanced profile allows researchers to evaluate the combined effect of inhibiting two major drug-metabolizing enzymes simultaneously, a scenario often encountered with clinical therapeutics. Unlike potent, selective inhibitors (e.g., 7,8-benzoflavone) that may only reveal CYP1A2 liabilities, this compound helps identify compounds with a broader off-target inhibition profile, which is critical for predicting clinical DDI risks.

Structure-Activity Relationship (SAR) Investigations of CYP1A2/CYP2C19 Inhibitors

The imidazole-1-carboxamide core of this compound serves as an excellent starting point for systematic SAR studies aimed at modulating CYP isoform selectivity. Researchers can leverage commercially available analogs (e.g., N-cyclohexyl-1H-imidazole-1-carboxamide) to explore the impact of N-substituent variations on potency and selectivity . By synthesizing and testing a focused library around this scaffold, medicinal chemists can potentially improve potency for a desired isoform or enhance selectivity, using the parent compound's well-defined dual-inhibition profile as a reference point. This makes N-Cyclopentyl-1-imidazolecarboxamide a valuable chemical probe for understanding the structural determinants of CYP inhibition.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CYP Enzymes

With a molecular weight of 179.22 Da and a distinct heterocyclic scaffold, N-Cyclopentyl-1-imidazolecarboxamide meets the criteria for a quality fragment in FBDD initiatives . Its moderate, micromolar affinity for two therapeutically relevant CYP isoforms (CYP1A2 and CYP2C19) makes it a tractable hit for fragment elaboration. Researchers can use structure-guided design to grow or optimize this fragment into more potent and selective lead compounds, addressing the need for novel CYP inhibitors with improved drug-like properties and intellectual property freedom.

Quote Request

Request a Quote for N-Cyclopentyl-1-imidazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.